physical properties of 1,2-Diiodo-4,5-dimethoxybenzene
physical properties of 1,2-Diiodo-4,5-dimethoxybenzene
An In-depth Technical Guide to the Physical Properties of 1,2-Diiodo-4,5-dimethoxybenzene
Executive Summary
1,2-Diiodo-4,5-dimethoxybenzene, also known as 4,5-diiodoveratrole, is a halogenated aromatic compound with growing significance in synthetic chemistry. Its electron-rich nature, coupled with the presence of two ortho-diiodo substituents, makes it a valuable precursor for organometallic chemistry, the synthesis of conductive polymers, and specialized ligands.[1] Notably, recent research has highlighted its exceptional performance as a robust, metal-free electrocatalyst for C-H functionalization reactions, operating efficiently at low catalyst loadings.[2][3] This guide provides a comprehensive overview of its core physical properties, synthesizing data from crystallographic studies and spectroscopic analysis. Where experimental data is not publicly available, this document provides expert-guided protocols for its determination, ensuring researchers have the necessary tools to fully characterize and utilize this versatile molecule.
Molecular Structure and Chemical Identity
1,2-Diiodo-4,5-dimethoxybenzene possesses a symmetrical structure with two methoxy groups and two iodine atoms substituted on a benzene ring. This substitution pattern dictates its chemical reactivity and its distinct spectroscopic signature.
Caption: Molecular Structure of 1,2-Diiodo-4,5-dimethoxybenzene.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1,2-diiodo-4,5-dimethoxybenzene | [4] |
| Synonyms | 4,5-Diiodoveratrole | [4] |
| CAS Number | 110190-08-4 | [4] |
| Molecular Formula | C₈H₈I₂O₂ | [4] |
| Molecular Weight | 389.96 g/mol | [4] |
| Monoisotopic Mass | 389.86137 Da | [4] |
| Appearance | Colorless crystals | [1] |
| Melting Point | Not experimentally reported. The analogous 1,2-dibromo-4,5-dimethoxybenzene melts at 89-91 °C. | - |
| Solubility | Not experimentally reported. Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers, with low solubility in water and alcohols like ethanol. | - |
Crystallographic and Structural Analysis
The definitive structural analysis of 1,2-diiodo-4,5-dimethoxybenzene was reported by Cukiernik et al. in 2008.[1] Their single-crystal X-ray diffraction study provides profound insights into its molecular geometry and the critical role of non-covalent interactions in its solid-state architecture.
The molecule itself is nearly planar. The crystal packing is heavily influenced by "halogen bonding," a specific type of non-covalent interaction. In the crystal lattice, the structure is organized into linear chains defined by C−I···O interactions. These chains are further interlinked by C−I···I−C interactions, creating a robust, well-defined architecture.[1] This is a distinct feature compared to its dibromo analog, where π-stacking and Br···Br interactions are more dominant, demonstrating the unique role of iodine in directing crystal packing.[1]
Spectroscopic Profile
The symmetrical nature of 1,2-diiodo-4,5-dimethoxybenzene simplifies its spectroscopic signatures, particularly in NMR.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by two distinct singlets, confirming the molecule's C₂ symmetry.
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Aromatic Protons: A singlet appears at 7.23 ppm .[1] This signal integrates to 2H and corresponds to the two chemically equivalent protons on the aromatic ring (H-3 and H-6).
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Methoxy Protons: A singlet appears at 3.83 ppm .[1] This signal integrates to 6H and corresponds to the protons of the two equivalent methoxy groups.
¹³C NMR Spectroscopy: Predicted Analysis and Experimental Protocol
While an experimental ¹³C NMR spectrum is not available in the published literature, the molecular symmetry allows for a confident prediction of its key features.
Predicted Spectrum: Due to the plane of symmetry bisecting the molecule, a proton-decoupled ¹³C NMR spectrum is expected to show only four distinct signals:
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C-I Carbons (C1, C2): Quaternary carbons bonded to iodine are significantly shielded. Expected chemical shift: 90-105 ppm .
-
C-H Carbons (C3, C6): Aromatic carbons bonded to hydrogen. Expected chemical shift: 115-125 ppm .
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C-O Carbons (C4, C5): Quaternary carbons bonded to the methoxy groups. Expected chemical shift: 145-155 ppm .
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-OCH₃ Carbons: The two equivalent methoxy carbons. Expected chemical shift: 55-65 ppm .
Protocol for Experimental Determination:
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Sample Preparation: Dissolve 15-25 mg of purified 1,2-diiodo-4,5-dimethoxybenzene in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typically sufficient to obtain a good signal-to-noise ratio for all carbons, including the weaker quaternary signals.
Infrared (IR) Spectroscopy: Predicted Analysis and Experimental Protocol
Predicted Spectrum: An IR spectrum will show characteristic vibrations for its functional groups:
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~3050-3100 cm⁻¹: Aromatic C-H stretching.
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~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.
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~1500 & ~1580 cm⁻¹: C=C aromatic ring stretching vibrations.
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~1250 cm⁻¹ (strong): Aryl-O (ether) asymmetric stretching.
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~1020 cm⁻¹ (strong): Aryl-O (ether) symmetric stretching.
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~500-600 cm⁻¹: C-I stretching vibration.
Protocol for Experimental Determination:
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Acquisition: Record the spectrum using a standard FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry: Predicted Analysis and Experimental Protocol
Predicted Spectrum:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 389.86 , corresponding to the exact mass of the C₈H₈I₂O₂ molecule.
-
Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of methyl groups (-15 amu), methoxy groups (-31 amu), and iodine atoms (-127 amu).
Protocol for Experimental Determination:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions: Use a standard capillary column (e.g., DB-5 or equivalent). A typical temperature program would start at 100 °C, ramping to 280 °C at 10-20 °C/min.
-
MS Acquisition: Acquire mass spectra in the range of m/z 40-500.
Synthesis and Purification Protocol
The synthesis of 1,2-diiodo-4,5-dimethoxybenzene is achieved by the direct electrophilic iodination of 1,2-dimethoxybenzene (veratrole). The methoxy groups are strongly activating and ortho-, para-directing, making the 4 and 5 positions highly susceptible to substitution. The use of iodine monochloride (ICl) provides a potent source of electrophilic iodine.[1]
Caption: Recommended workflow for the synthesis and purification of 1,2-Diiodo-4,5-dimethoxybenzene.
Detailed Protocol:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 1,2-dimethoxybenzene (1.0 eq.) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Addition of Reagent: Prepare a solution of iodine monochloride (2.1 eq.) in the same solvent. Add the ICl solution dropwise to the stirred veratrole solution at 0-5 °C (ice bath).
-
Causality Insight: Using a slight excess of ICl ensures complete di-substitution. Dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium bisulfite or sodium thiosulfate to quench any unreacted iodine monochloride. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from hot ethanol to yield colorless crystals.[1]
-
Trustworthiness Principle: The purity of the final product should be confirmed by measuring its ¹H NMR spectrum and comparing it to the literature values (singlets at 7.23 and 3.83 ppm) and by elemental analysis.[1]
-
Safety and Handling
1,2-Diiodo-4,5-dimethoxybenzene is classified as causing serious eye irritation (H319).[4] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Incompatibilities: Avoid strong oxidizing agents.
The primary hazard in the synthesis protocol is iodine monochloride (ICl) , which is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
Conclusion
1,2-Diiodo-4,5-dimethoxybenzene is a symmetrical, crystalline solid whose physical properties are dominated by the strong electron-donating character of its methoxy groups and the halogen-bonding potential of its iodine substituents. While its fundamental characterization by ¹H NMR and X-ray crystallography is well-established, a significant opportunity exists for researchers to contribute to the field by experimentally determining and publishing its melting point, full spectroscopic profile (¹³C NMR, IR, MS), and solubility data. The protocols outlined in this guide provide a robust framework for both the synthesis and the comprehensive characterization of this increasingly important chemical building block.
References
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PubChem. 1,2-Diiodo-4,5-dimethoxybenzene | C8H8I2O2 | CID 4093342. Available from: [Link]
- Stavropoulos, P. et al. (2022). Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. Journal of the American Chemical Society.
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National Center for Biotechnology Information. Iodine–Iodine Cooperation Enables Metal-Free C–N Bond-Forming Electrocatalysis via Isolable Iodanyl Radicals. PubMed Central. Available from: [Link]
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Cukiernik, F. D., Zelcer, A., Garland, M. T., & Baggio, R. (2008). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene. Acta Crystallographica Section C: Crystal Structure Communications, 64(11), o604–o608. Available from: [Link]
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Chemsrc. 1,4-Diiodo-2,5-dimethoxybenzene | CAS#:51560-21-5. Available from: [Link]
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ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using... Available from: [Link]
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ResearchGate. Theoretical study of the iodination of methoxybenzene by iodine monochloride. Available from: [Link]
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Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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Biblioteca Digital Exactas. Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene. Available from: [Link]
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National Center for Biotechnology Information. 1,2-Diiodo-4,5-dimethylbenzene. PubMed Central. Available from: [Link]
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